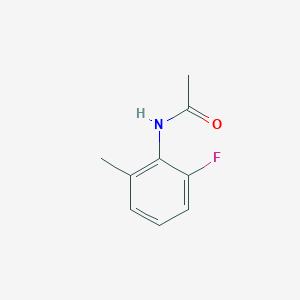![molecular formula C28H38BCoF4N2O2- B15359009 4-tert-butyl-2-[[(1S,2S)-2-[(5-tert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol;cobalt;tetrafluoroborate](/img/structure/B15359009.png)
4-tert-butyl-2-[[(1S,2S)-2-[(5-tert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol;cobalt;tetrafluoroborate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-tert-butyl-2-[[(1S,2S)-2-[(5-tert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol;cobalt;tetrafluoroborate” is an organometallic compound that features a cobalt center coordinated to a complex organic ligand
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the coordination of cobalt with the organic ligand “4-tert-butyl-2-[[(1S,2S)-2-[(5-tert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol”. This can be achieved through a series of steps:
Ligand Synthesis: The organic ligand is synthesized by reacting 5-tert-butyl-2-hydroxybenzaldehyde with (1S,2S)-2-aminocyclohexylamine under appropriate conditions to form the Schiff base.
Metal Coordination: The ligand is then reacted with a cobalt salt, such as cobalt(II) tetrafluoroborate, under inert atmosphere conditions to form the desired organometallic complex.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques.
化学反応の分析
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The cobalt center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced, often leading to changes in the coordination environment of the cobalt center.
Substitution: Ligands around the cobalt center can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen, or other peroxides.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Phosphines, amines, or other coordinating ligands.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to cobalt(III) complexes, while reduction may yield cobalt(I) species.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a catalyst in various organic transformations, including hydrogenation, hydroformylation, and cross-coupling reactions.
Materials Science: It can be used in the synthesis of advanced materials with unique electronic, magnetic, or optical properties.
Biology and Medicine
Drug Development: The compound may serve as a scaffold for the development of new drugs, particularly those targeting metal-dependent enzymes.
Imaging: It can be used in the development of contrast agents for imaging techniques such as MRI.
Industry
Chemical Manufacturing: The compound can be used in the production of fine chemicals and pharmaceuticals.
Environmental Applications: It may be used in processes for the removal of pollutants or in the development of green chemistry technologies.
作用機序
The mechanism by which the compound exerts its effects typically involves the interaction of the cobalt center with various molecular targets. This can include:
Enzyme Inhibition: The compound may inhibit metal-dependent enzymes by coordinating to the active site metal.
Electron Transfer: It can participate in electron transfer reactions, which are crucial in many catalytic processes.
Ligand Exchange: The compound can undergo ligand exchange reactions, altering its reactivity and interactions with other molecules.
類似化合物との比較
Similar Compounds
Cobalt-Schiff Base Complexes: These compounds feature cobalt coordinated to Schiff base ligands and share similar properties and applications.
Cobalt-Phosphine Complexes: These compounds have cobalt coordinated to phosphine ligands and are widely used in catalysis.
Uniqueness
The uniqueness of “4-tert-butyl-2-[[(1S,2S)-2-[(5-tert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol;cobalt;tetrafluoroborate” lies in its specific ligand structure, which can impart distinct electronic and steric properties, influencing its reactivity and applications.
特性
分子式 |
C28H38BCoF4N2O2- |
|---|---|
分子量 |
580.4 g/mol |
IUPAC名 |
4-tert-butyl-2-[[(1S,2S)-2-[(5-tert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol;cobalt;tetrafluoroborate |
InChI |
InChI=1S/C28H38N2O2.BF4.Co/c1-27(2,3)21-11-13-25(31)19(15-21)17-29-23-9-7-8-10-24(23)30-18-20-16-22(28(4,5)6)12-14-26(20)32;2-1(3,4)5;/h11-18,23-24,31-32H,7-10H2,1-6H3;;/q;-1;/t23-,24-;;/m0../s1 |
InChIキー |
SZARCQXQNXZLBT-WLKYSPGFSA-N |
異性体SMILES |
[B-](F)(F)(F)F.CC(C)(C)C1=CC(=C(C=C1)O)C=N[C@H]2CCCC[C@@H]2N=CC3=C(C=CC(=C3)C(C)(C)C)O.[Co] |
正規SMILES |
[B-](F)(F)(F)F.CC(C)(C)C1=CC(=C(C=C1)O)C=NC2CCCCC2N=CC3=C(C=CC(=C3)C(C)(C)C)O.[Co] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,6-Dimethyl-2-[(methylsulfanyl)methyl]phenol](/img/structure/B15358932.png)






![Methyl 1-[(4-chlorophenyl)methyl]-5-methyltriazole-4-carboxylate](/img/structure/B15358978.png)


![O3-tert-butyl O1-methyl 5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-1,3-dicarboxylate](/img/structure/B15358986.png)
![2-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;hydrochloride](/img/structure/B15358991.png)
![4-[5-(1,3-Dioxolan-2-yl)furan-2-yl]pyridazine](/img/structure/B15358994.png)
